molecular formula C10H12N2O4 B2495223 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid CAS No. 1909324-88-4

3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

Cat. No.: B2495223
CAS No.: 1909324-88-4
M. Wt: 224.216
InChI Key: BXEYZYHEFFQAGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate . The reaction can be summarized as follows:

Pyrazine-2-carboxylic acid+tert-butyl chloroformate3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid\text{Pyrazine-2-carboxylic acid} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} Pyrazine-2-carboxylic acid+tert-butyl chloroformate→3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2,3-dicarboxylic acid, while reduction can produce pyrazine-2-carboxylic acid derivatives .

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive molecules that interact with enzymes, receptors, and other cellular components. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butoxy)carbonyl]amino]pyrazine-2-carboxylic acid
  • Pyrazine-2-carboxylic acid
  • Boc-pyrazine-2-carboxylic acid derivatives

Uniqueness

3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is unique due to its tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-6(8(13)14)11-4-5-12-7/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEYZYHEFFQAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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